![molecular formula C13H21NO4 B2976288 3-(叔丁氧羰基)-3-氮杂双环[3.2.1]辛烷-1-羧酸 CAS No. 1781098-86-9](/img/structure/B2976288.png)

3-(叔丁氧羰基)-3-氮杂双环[3.2.1]辛烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

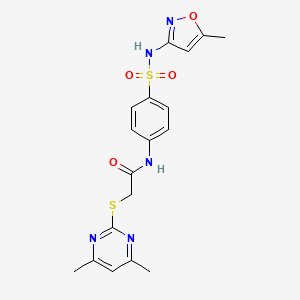

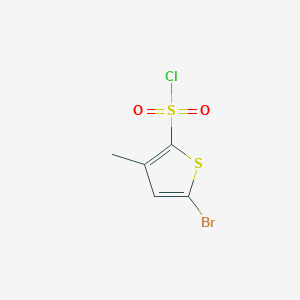

The compound is a derivative of azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-Butoxycarbonyl” part suggests that it has a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a bicyclic ring system, with one of the rings being a seven-membered ring containing a nitrogen atom . The BOC group would be attached to the nitrogen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with a BOC protecting group can undergo reactions where the BOC group is removed, such as with strong acids like trifluoroacetic acid .科学研究应用

非同寻常的反应途径

在 MacorJohn 等人(1998 年)的一项研究中,从 1,2,4-三嗪-3-羧酸乙酯与 N-叔丁氧羰基哌啶酮的吡咯烷烯胺反应中获得了不寻常的产物。氮杂双环[3.2.1]辛烷不是通过狄尔斯-阿尔德反应,而是通过非同步步骤产生的,突出了缺电子亲双烯体和富电子亲双烯体的新反应途径 MacorJohn、E.、Kuipers、W. 和 Lachicotte、R.(1998 年)。

分子结构研究

森口等人(2014 年)合成了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯(一种环状氨基酸酯),并使用 X 射线衍射确定了其分子结构。这项研究有助于理解类似双环化合物的结构方面 森口、T.、克里希纳穆蒂、S.、新井、T.、松本、T.、荒木、K.、津下、A. 和西野、N.(2014 年)。

受限二肽等排体的合成

瓜尔纳等人(1999 年)描述了 3-氮杂-6,8-二氧杂双环[3.2.1]辛烷-7-羧酸的合成,作为构象受限的二肽等排体。这些化合物衍生自酒石酸和各种 α-氨基酸,展示了它们在基于肽的药物发现中的潜力 瓜尔纳、A.、圭迪、A.、马凯蒂、F.、门奇、G.、奥基亚托、E.、斯卡皮、D.、西西、S. 和特拉博基、A.(1999 年)。

对映体纯衍生物

马滕斯和吕本(1991 年)从特定的羧酸合成了对映体纯的双环吡咯烷衍生物,包括 2-氮杂双环[3.3.0]辛烷。这些衍生物在迈克尔型反应中用作手性助剂,证明了它们在不对称合成中的效用 马滕斯、J. 和吕本、S.(1991 年)。

作用机制

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Biochemical Pathways

Compounds with the 8-azabicyclo[321]octane scaffold are known to be involved in various biological activities , suggesting that they may affect multiple biochemical pathways.

安全和危害

未来方向

The use of BOC-protected amines in organic synthesis is a well-established field with many potential applications, particularly in the synthesis of complex natural products and pharmaceuticals . The development of new synthetic methods involving these types of compounds is a potential area for future research.

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYJLLHQRGYYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)

![1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)

![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2976215.png)

![Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)

![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)

![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)